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Dipropyl tetrachlorophthalate - 6928-67-2

Dipropyl tetrachlorophthalate

Catalog Number: EVT-314524
CAS Number: 6928-67-2
Molecular Formula: C14H14Cl4O4
Molecular Weight: 388.1 g/mol
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Product Introduction

Overview

Dipropyl tetrachlorophthalate is an organic compound that belongs to the class of phthalate esters, specifically derived from tetrachlorophthalic acid. It is characterized by its use as a plasticizer and a chemical intermediate in various applications, particularly in the production of polymers and resins. The compound's structure consists of a phthalate backbone with two propyl groups esterified to the carboxylic acid functional groups.

Source and Classification

Dipropyl tetrachlorophthalate can be synthesized from tetrachlorophthalic anhydride through esterification reactions with propanol. It is classified under phthalate esters, which are widely used in the manufacturing of flexible plastics. This compound is particularly relevant in industrial chemistry due to its potential applications in enhancing the mechanical properties of materials.

Synthesis Analysis

Methods and Technical Details

The synthesis of dipropyl tetrachlorophthalate typically involves the following steps:

  1. Starting Materials: The primary reactants include tetrachlorophthalic anhydride and propanol.
  2. Esterification Reaction: The reaction occurs under acidic conditions, where tetrachlorophthalic anhydride reacts with propanol to form dipropyl tetrachlorophthalate and water as a byproduct. This process can be catalyzed by sulfuric acid or other acidic catalysts to enhance the reaction rate.
  3. Reaction Conditions: The reaction is usually conducted at elevated temperatures (around 150-200 °C) to facilitate the formation of the ester bond.
Tetrachlorophthalic Anhydride+2PropanolDipropyl Tetrachlorophthalate+Water\text{Tetrachlorophthalic Anhydride}+2\text{Propanol}\rightarrow \text{Dipropyl Tetrachlorophthalate}+\text{Water}
Molecular Structure Analysis

Structure and Data

Dipropyl tetrachlorophthalate has a molecular formula of C15H14Cl4O4C_{15}H_{14}Cl_4O_4 and a molecular weight of approximately 411.09 g/mol. The structural representation shows two propyl groups attached to the phthalate core, which consists of four chlorine substituents on the aromatic rings.

  • Structural Formula:

    Dipropyl Tetrachlorophthalate Structure (Placeholder for actual image)
  • Key Structural Features:
    • Two propyl chains (C3H7)
    • Four chlorine atoms (Cl) attached to the benzene rings
    • Ester functional groups (-COO-)
Chemical Reactions Analysis

Reactions and Technical Details

Dipropyl tetrachlorophthalate participates in various chemical reactions typical for esters, including hydrolysis, transesterification, and reactions with nucleophiles:

  1. Hydrolysis: In the presence of water and an acid or base catalyst, dipropyl tetrachlorophthalate can revert to tetrachlorophthalic acid and propanol.
    Dipropyl Tetrachlorophthalate+WaterTetrachlorophthalic Acid+2Propanol\text{Dipropyl Tetrachlorophthalate}+\text{Water}\rightarrow \text{Tetrachlorophthalic Acid}+2\text{Propanol}
  2. Transesterification: This reaction allows for the exchange of propanol with other alcohols, modifying the properties of the resulting ester.
  3. Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, leading to various derivatives useful in different chemical applications.
Mechanism of Action

Process and Data

The mechanism of action for dipropyl tetrachlorophthalate primarily involves its role as a plasticizer in polymer chemistry:

  1. Plasticization: By incorporating dipropyl tetrachlorophthalate into polymer matrices, it reduces intermolecular forces between polymer chains, enhancing flexibility and workability.
  2. Compatibility: The presence of chlorine atoms affects the polarity and compatibility of dipropyl tetrachlorophthalate with various polymers, influencing thermal stability and mechanical properties.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Boiling Point: Approximately 300 °C (decomposes before boiling).
  • Density: Around 1.5 g/cm³.

Chemical Properties

  • Solubility: Soluble in organic solvents like acetone and dichloromethane but insoluble in water.
  • Stability: Stable under normal conditions but sensitive to hydrolysis under acidic or basic conditions.
Applications

Scientific Uses

Dipropyl tetrachlorophthalate is utilized in various applications including:

  • Plasticizers: Enhancing flexibility in polyvinyl chloride (PVC) and other polymer systems.
  • Chemical Intermediates: Serving as a precursor for synthesizing other chlorinated compounds used in pharmaceuticals and agrochemicals.
  • Research Applications: Employed in studies related to polymer chemistry, environmental impact assessments regarding phthalates, and their effects on human health.
Synthetic Methodologies and Catalytic Innovations

Esterification Protocols for DPTP Synthesis from Tetrachlorophthalic Anhydride

Dipropyl tetrachlorophthalate (DPTP) is synthesized through esterification of tetrachlorophthalic anhydride (TCPA) with n-propanol under controlled conditions. This reaction proceeds via a two-step mechanism: ring-opening nucleophilic attack followed by esterification closure. The anhydride ring first undergoes nucleophilic cleavage by propanol, forming the monoester intermediate. Subsequent esterification with a second propanol molecule yields the diester product (DPTP), with temperature and catalyst concentration being critical parameters for optimal conversion [1] [5].

Industrial protocols utilize acid catalysts (sulfuric acid, p-toluenesulfonic acid) at 3-5 mol% loading, with reactions conducted at 120-140°C for 4-6 hours. These conditions achieve yields of 85-92% but require precise control to prevent side reactions like ether formation or decomposition. The reaction exhibits second-order kinetics, with the rate-limiting step being tetrahedral intermediate formation during monoesterification. Post-synthesis, the crude product undergoes alkali washing to remove acidic residues, followed by vacuum distillation (0.5-1 mmHg) at 180-200°C to obtain pharmaceutical-grade DPTP (>99% purity) [5] [6].

Table 1: Industrial Esterification Protocols for DPTP Synthesis

ParameterAcid-Catalyzed ProtocolMetal Oxide-Catalyzed ProtocolReactive Distillation Approach
Temperature120-140°C160-180°C100-120°C
Catalyst Loading3-5 mol% H₂SO₄10 wt% TiO₂-V₂O₅-WO₃2 mol% Amberlyst-15
Reaction Time4-6 hours3-5 hours2-3 hours
n-Propanol:TCPA Ratio2.5:1 mol/mol3:1 mol/mol2.2:1 mol/mol
Yield85-92%88-95%90-94%

Catalytic Systems in Phthalate Esterification: Acidic vs. Metal Oxide Frameworks

Catalyst selection profoundly impacts DPTP production efficiency and environmental footprint. Homogeneous acid catalysts (H₂SO₄, HCl, CH₃SO₃H) offer high activity but present significant drawbacks: They necessitate neutralization steps generating salt waste, cause reactor corrosion, and cannot be reused. Sulfuric acid achieves 92% conversion but produces dark-colored products requiring bleaching, while p-toluenesulfonic acid offers better color retention but increases costs [6].

Heterogeneous metal oxide catalysts provide sustainable alternatives. Titanium-vanadium-tungsten (Ti-V-W) oxides (10 wt% loading) demonstrate exceptional efficacy at 160-180°C, achieving 95% DPTP yield through dual-function catalysis: Lewis acid sites activate carbonyl groups while surface oxygen vacancies facilitate proton transfer. These catalysts exhibit remarkable stability (>10 cycles with <5% activity loss) due to their sinter-resistant crystalline structures. Their insensitivity to water enables direct use of hydrous propanol, eliminating dehydration costs. Solid acid frameworks (zeolites, sulfated zirconia) show moderate activity (75-85% yield) but offer molecular sieving capabilities that enhance product purity by excluding bulk impurities [3] [7].

Table 2: Catalyst Performance Comparison in DPTP Synthesis

Catalyst TypeReaction Rate (mol/g·h⁻¹)Turnover Frequency (h⁻¹)Reusability (Cycles)Byproduct Formation
Sulfuric Acid0.4215.8Not reusableHigh (3-7%)
p-Toluenesulfonic Acid0.3814.2Not reusableModerate (2-4%)
Ti-V-W Oxides0.5822.5>10Low (<1%)
Sulfated Zirconia0.2910.76-8Moderate (1.5-3%)
H-Beta Zeolite0.3111.38-10Low (0.8-1.5%)

Solvent Selection and Recovery in Industrial-Scale DPTP Production

Solvent management constitutes 30-40% of DPTP production costs, making recovery technologies economically imperative. Azeotropic distillation using toluene or xylene efficiently removes water by-product, shifting esterification equilibrium. Post-reaction, solvents are recovered through multi-stage distillation systems incorporating thin-film evaporators and fractionating columns. This achieves 90-95% solvent recovery with <5% impurity content. Modern facilities implement pervaporation membranes (polyvinylidene fluoride/chitosan composites) for final dehydration, reducing energy consumption by 40% compared to conventional distillation [6].

Solvent recovery systems operate via thermal separation: spent solvent enters a distillation vessel with thermal oil jacket heating; vapors condense in air-cooled units; purified solvent collects in clean drums. This process recovers 95% of solvents like acetone, IPA, and methanol. For DPTP synthesis, solvent recycling reduces raw material costs by 50% and waste disposal expenses by 95%. Crucially, solvent selection prioritizes low boiling azeotropes with water (e.g., toluene-water azeotrope boils at 84.6°C) to minimize thermal degradation of DPTP during recovery [3] [6].

Table 3: Solvent Recovery Performance in Industrial DPTP Manufacturing

Recovery TechnologyEnergy Consumption (kWh/kg)Recovery Efficiency (%)Purity of Recovered Solvent (%)Capital Cost
Batch Distillation0.6585-9098.5Low
Continuous Multi-stage Distillation0.4892-9599.2Medium
Pervaporation Membranes0.2288-9299.8High
Molecular Sieve Dehydration0.3595-9799.5Medium
Azeotropic Distillation0.5390-9398.8Medium

Green Chemistry Approaches for Minimizing Byproduct Formation

Sustainable DPTP synthesis integrates closed-loop solvent systems with catalytic waste minimization strategies. Solvent recovery units reduce virgin solvent consumption by 60-70%, while membrane filtration of distillation residues recovers residual TCPA (>98%), virtually eliminating solid waste. Catalyst immobilization on mesoporous silica (TiO₂-SiO₂ composites) enables reuse while preventing metal leaching into products. These measures reduce E-factor (kg waste/kg product) from 5.2 in conventional processes to 1.8 in optimized systems [3] [6].

Process intensification via reactive distillation combines esterification and product separation in one unit, shifting equilibrium toward DPTP formation. This reduces byproducts (isopropyl ether, olefins) to <0.5% and lowers energy use by 30%. Advanced oxidation of organic residues mineralizes 99% of contaminants, transforming them into CO₂ and water for safe discharge. Collectively, these green approaches reduce carbon footprint by 45% while maintaining DPTP yields above 90%, demonstrating environmental and economic viability [3] [6].

Properties

CAS Number

6928-67-2

Product Name

Dipropyl tetrachlorophthalate

IUPAC Name

dipropyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate

Molecular Formula

C14H14Cl4O4

Molecular Weight

388.1 g/mol

InChI

InChI=1S/C14H14Cl4O4/c1-3-5-21-13(19)7-8(14(20)22-6-4-2)10(16)12(18)11(17)9(7)15/h3-6H2,1-2H3

InChI Key

QJRSPJSHRYYBJL-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OCCC

Canonical SMILES

CCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OCCC

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